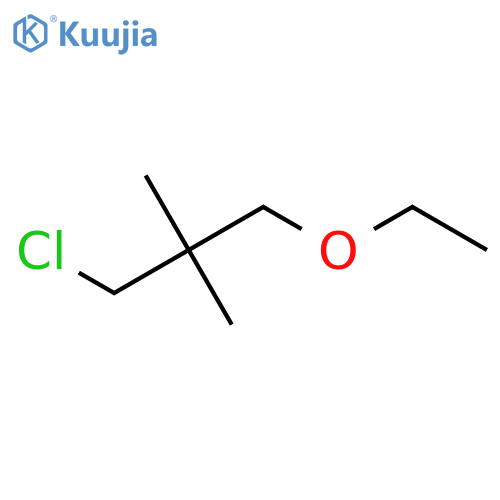Cas no 1035808-71-9 (1-Chloro-3-ethoxy-2,2-dimethylpropane)
1-クロロ-3-エトキシ-2,2-ジメチルプロパンは、有機合成において有用な中間体として知られる化合物です。分子式C7H15ClOで表され、エーテル基と塩素原子を有する特異な構造を持ちます。2,2-ジメチル基による立体障害により高い反応選択性を示し、グリニャール試薬や求核置換反応の基質として優れた性能を発揮します。特にエトキシ基の存在により極性が調整されており、有機溶媒への溶解性に優れている点が特徴です。この化合物は医薬品中間体や機能性材料の合成において、位置選択的な反応を必要とする場面で重宝されます。

1035808-71-9 structure
商品名:1-Chloro-3-ethoxy-2,2-dimethylpropane
CAS番号:1035808-71-9
MF:C7H15ClO
メガワット:150.646401643753
CID:5281997
1-Chloro-3-ethoxy-2,2-dimethylpropane 化学的及び物理的性質
名前と識別子
-
- 1-chloro-3-ethoxy-2,2-dimethylpropane
- Propane, 1-chloro-3-ethoxy-2,2-dimethyl-
- 1-Chloro-3-ethoxy-2,2-dimethylpropane
-
- インチ: 1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3
- InChIKey: OVRANHCOJRCERH-UHFFFAOYSA-N
- ほほえんだ: ClCC(C)(C)COCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 71.3
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-Chloro-3-ethoxy-2,2-dimethylpropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674153-0.05g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.05g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-674153-0.1g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.1g |
$1119.0 | 2023-03-11 | ||
| Enamine | EN300-674153-0.5g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.5g |
$1221.0 | 2023-03-11 | ||
| Enamine | EN300-674153-2.5g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 2.5g |
$2492.0 | 2023-03-11 | ||
| Enamine | EN300-674153-1.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-674153-10.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 10.0g |
$5467.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085946-1g |
1-Chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 95% | 1g |
¥6265.0 | 2023-04-06 | |
| Enamine | EN300-674153-0.25g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.25g |
$1170.0 | 2023-03-11 | ||
| Enamine | EN300-674153-5.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 5.0g |
$3687.0 | 2023-03-11 |
1-Chloro-3-ethoxy-2,2-dimethylpropane 関連文献
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1035808-71-9 (1-Chloro-3-ethoxy-2,2-dimethylpropane) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 624-75-9(Iodoacetonitrile)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
